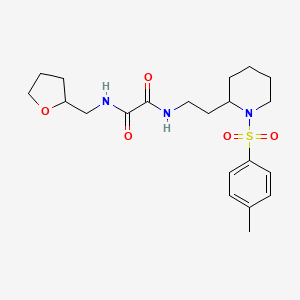

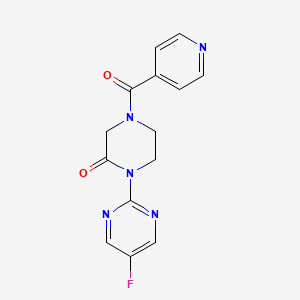

![molecular formula C10H12N4O2 B2657462 Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2092272-78-9](/img/structure/B2657462.png)

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular weight of 220.23 . It is a powder at room temperature .

Synthesis Analysis

This compound can be synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with the first precursor . The method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalable, and simple work-up procedure .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N4O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5,13H,2-3,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 220.23 .Applications De Recherche Scientifique

1. Synthesis of Pyrazolo[4,3-d]pyrimidines

A study by Takei et al. (1979) discusses the synthesis of 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from ethyl 4-amino-5-oxo-2-pyrazoline-3-carboxylate hydrochloride and ethyl 5-substituted 4-amino-3-pyrazolecarboxylates, showing the potential of ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate in the creation of related compounds (Takei, Yasuda, & Takagaki, 1979).

2. Synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides

Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This involves the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and its further reaction to produce a range of 7-substituted derivatives, indicating the versatility of similar structures in chemical synthesis (Drev et al., 2014).

3. Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidines

Chimichi et al. (1993) reinvestigated the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate, leading to the synthesis of compounds like ethyl 3-cyano-7-methylpyrazolo[1, 5-a]pyrimidine-6-oxoacetate. This study contributes to understanding the chemical properties and potential applications of related compounds (Chimichi, Cosimelli, Bruni, & Costanzo, 1993).

4. Synthesis under Microwave Irradiation

Ming et al. (2005) reported the synthesis of 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines and ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylates using microwave irradiation, demonstrating an efficient method for producing these compounds (Ming, Shuwen, Lirong, Huazheng, & Xiuli, 2005).

5. Synthesis of Dihydroazolo[1,5-a]pyrimidines

Fedorova et al. (2003) carried out a three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, highlighting another aspect of the versatility of these compounds in chemical synthesis (Fedorova, Zhidovinova, Rusinov, & Ovchinnikova, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLARFQCXJJMGTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

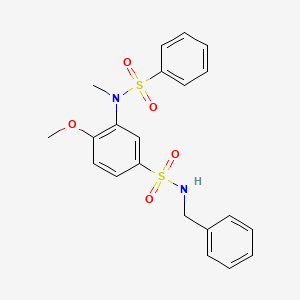

![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)

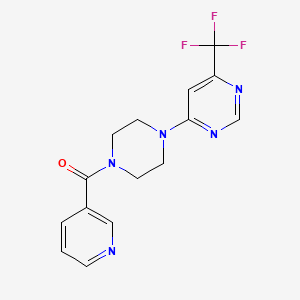

![7-(4-fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2657386.png)

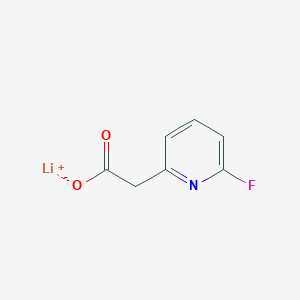

![Sodium;3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate](/img/structure/B2657388.png)

![7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657390.png)

![2-(4-chlorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2657393.png)

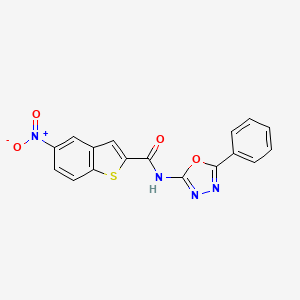

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2657398.png)